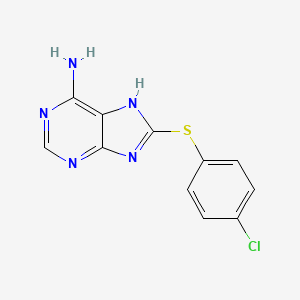

8-(4-Chlorophenylthio)adenine

Vue d'ensemble

Description

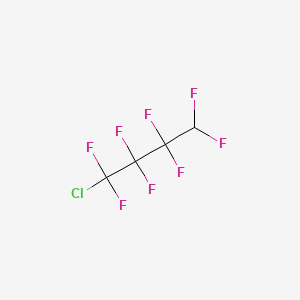

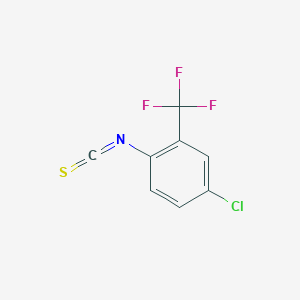

8-(4-Chlorophenylthio)adenine is a chemical compound that is an analogue of adenine. In this compound, the hydrogen atom at position 8 of the adenine nucleobase is replaced by a lipophilic 4-chlorophenylthio moiety. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications .

Mécanisme D'action

Target of Action

The primary targets of 8-(4-Chlorophenylthio)adenine are cAMP-dependent protein kinases and the exchange protein activated by cyclic AMP (Epac) . It also targets the Ca v3.2 Ca2 channels and steroid hydroxylases .

Mode of Action

This compound interacts with its targets by stimulating their expression . It induces the expression of genes coding for steroidogenic proteins in bovine adrenal zona fasciculata (AZF) cells . This compound also stimulates the expression of steroid hydroxylases, Ca v3.2 Ca2 channels, and cortisol synthesis .

Biochemical Pathways

This compound affects the cAMP and cGMP pathways . It stimulates large, delayed increases in the expression of steroid hydroxylase mRNAs and cortisol synthesis . This compound also induces the expression of both CACNA1H mRNA and associated Ca v3.2 Ca2 current .

Pharmacokinetics

Due to its high lipophilicity, it is known to have good membrane permeability in most biosystems . This property likely impacts its bioavailability.

Result of Action

The action of this compound results in large, concentration-dependent, and reversible increases in cortisol synthesis and steroid hydroxylase gene expression . It also stimulates the expression of both CACNA1H mRNA and associated Ca v3.2 Ca2 current .

Action Environment

It is known that this compound is metabolized more slowly by phosphodiesterase compared to camp . This could potentially influence its action, efficacy, and stability in different environments.

Analyse Biochimique

Biochemical Properties

8-(4-Chlorophenylthio)adenine plays a crucial role in biochemical reactions, particularly as a selective activator of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA). This compound is membrane-permeable and can effectively mimic the actions of cAMP, a key secondary messenger in cellular signaling pathways. By activating PKA, this compound influences a wide range of cellular processes, including gene expression, metabolism, and cell growth. Additionally, it inhibits cyclic guanosine monophosphate (cGMP)-dependent phosphodiesterase and, at higher concentrations, inhibits cAMP-dependent phosphodiesterase .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving cAMP and PKA. This compound has been shown to upregulate the expression of adenosine triphosphate (ATP)-binding cassette (ABC) transporter-1 (ABCA-1), which plays a critical role in cholesterol efflux and cellular lipid homeostasis . Furthermore, this compound can stimulate the cystic fibrosis transmembrane conductance regulator (CFTR) channel in airway epithelia, thereby affecting ion transport and fluid secretion .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. By binding to the regulatory subunits of PKA, this compound induces conformational changes that activate the catalytic subunits of the enzyme. This activation leads to the phosphorylation of target proteins, thereby modulating their activity and function. Additionally, this compound inhibits phosphoinositide hydrolysis and secretion stimulated by n-formyl-Met-Leu-Phe in leukocytes, highlighting its role in immune cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable when stored at -20°C and dissolved in water at a concentration of 25 mg/mL . Its stability and activity may decrease over extended periods, necessitating proper storage and handling to maintain its efficacy. Long-term studies have shown that this compound can render HL-60 cells more resistant to nitric oxide (NO)-induced DNA damage, indicating potential protective effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can selectively activate PKA and modulate cellular signaling pathways without causing significant toxicity. At higher doses, it may inhibit cAMP-dependent phosphodiesterase and cGMP-dependent phosphodiesterase, leading to potential adverse effects . Threshold effects and toxicity profiles should be carefully evaluated in preclinical studies to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. By activating PKA, this compound influences metabolic flux and the levels of various metabolites. It also interacts with phosphodiesterases, modulating the degradation of cyclic nucleotides and affecting cellular signaling dynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its membrane-permeable nature allows it to readily enter cells and exert its effects on intracellular targets. The compound’s localization and accumulation can be influenced by its interactions with transporters such as ABCA-1, which facilitates its distribution within cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its presence in the cytoplasm and nucleus allows it to interact with key signaling molecules and transcription factors, thereby modulating gene expression and cellular responses .

Méthodes De Préparation

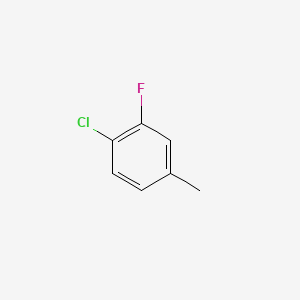

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chlorophenylthio)adenine typically involves the substitution of the hydrogen atom at position 8 of adenine with a 4-chlorophenylthio group. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Analyse Des Réactions Chimiques

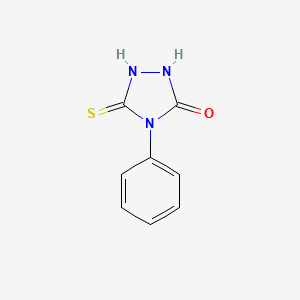

Types of Reactions: 8-(4-Chlorophenylthio)adenine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the 4-chlorophenylthio group to other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted adenine derivatives .

Applications De Recherche Scientifique

8-(4-Chlorophenylthio)adenine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.

Biology: The compound is employed in cellular studies to investigate the effects of adenine analogues on cell regulation processes.

Medicine: Research into its potential therapeutic applications, particularly in modulating cellular pathways and gene expression.

Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry

Comparaison Avec Des Composés Similaires

8-(4-Chlorophenylthio)-cyclic adenosine monophosphate (8-CPT-cAMP): An analogue of cyclic adenosine monophosphate with similar lipophilic properties.

8-(4-Chlorophenylthio)-2’-O-methyl-cyclic adenosine monophosphate (8-CPT-2’-O-Me-cAMP): A specific activator of exchange protein activated by cyclic adenosine monophosphate (Epac).

Uniqueness: 8-(4-Chlorophenylthio)adenine is unique due to its ability to stimulate cortisol synthesis through a cAMP-independent pathway. This property sets it apart from other adenine analogues that typically act through cAMP-dependent mechanisms .

Propriétés

IUPAC Name |

8-(4-chlorophenyl)sulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5S/c12-6-1-3-7(4-2-6)18-11-16-8-9(13)14-5-15-10(8)17-11/h1-5H,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRBNTRFUBHISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC3=NC=NC(=C3N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359141 | |

| Record name | 8-(4-Chlorophenylthio)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696574-61-5 | |

| Record name | 8-(4-Chlorophenylthio)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

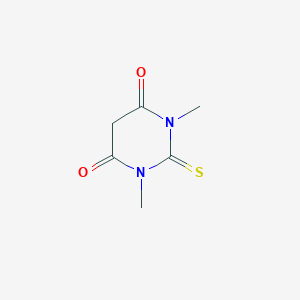

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 8-(4-Chlorophenylthio)adenine 3',5'-cyclic monophosphate affect PTH/PTHrP receptor gene expression in osteoblast-like cells?

A: this compound 3',5'-cyclic monophosphate, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), mimics the effects of Parathyroid hormone (PTH) on PTH/PTH-related protein (PTHrP) receptor gene expression in UMR-106 osteoblast-like cells []. The study demonstrated that this compound 3',5'-cyclic monophosphate, similar to PTH and forskolin (an adenylyl cyclase activator), significantly decreased PTH/PTHrP receptor mRNA levels. This suggests that this compound 3',5'-cyclic monophosphate acts downstream of cAMP production in the signaling pathway. Interestingly, the study found this downregulation occurs independently of protein kinase A (PKA) activity, even though PKA is typically activated by cAMP []. This points towards a novel, PKA-independent mechanism of cAMP-mediated gene regulation in osteoblast-like cells.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)